molecular formula C205H339N59O63S B571208 Corticorelin Ovine Triflutate CAS No. 121249-14-7

Corticorelin Ovine Triflutate

Cat. No.: B571208
CAS No.: 121249-14-7
M. Wt: 4670 g/mol
InChI Key: QEEJLLNYQOBRRM-KSHGRFHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Post-Translational Modifications

The primary sequence of this peptide hormone consists of 41 amino acid residues with a molecular weight of 4758 Daltons, representing the mature form derived from a larger 196-amino acid precursor protein. The sequence exhibits a highly conserved pattern across mammalian species, with the human and rat peptides being identical and differing from the ovine sequence by only seven amino acids. These sequence variations occur predominantly in the carboxy-terminal region, specifically at positions 8, 22, 23, 25, 31, and 40, where the human sequence contains glutamic acid at position 8 instead of serine, and methionine at positions 22 and 25 instead of alanine and glutamic acid respectively.

The peptide undergoes critical post-translational modifications during its biosynthesis from the precursor corticotropin-releasing factor protein. The most significant modification is the carboxy-terminal amidation, indicated by the NH2 group, which is essential for biological activity and receptor binding. This amidation occurs through enzymatic cleavage and subsequent amidation of the carboxy-terminal glycine residue in the precursor protein. The trifluoroacetic acid salt form represents a common formulation used in peptide synthesis and purification processes, where the trifluoroacetic acid serves as a counterion to stabilize the peptide in solution.

Sequence analysis reveals three functionally distinct segments within the peptide structure. The amino-terminal segment (residues 1-23) contains critical elements for receptor activation, particularly residues 7-9 which form essential contacts with corticotropin-releasing factor receptors. The internal segment (residues 8-32) forms the core alpha-helical structure that is stabilized in amphiphilic environments such as cell membranes containing receptor binding sites. The carboxy-terminal segment (residues 34-41) provides important determinants for receptor selectivity and binding affinity, with specific residues such as arginine at position 35 and the acidic residue at position 39 playing crucial roles in receptor discrimination.

Secondary Structure Prediction via Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy

Circular dichroism spectroscopy studies have revealed that human corticotropin-releasing factor exhibits distinct conformational properties compared to other species variants. In dilute aqueous solution, the peptide demonstrates limited regular secondary structure, but shows a remarkable capacity for structural induction under specific environmental conditions. When analyzed in structure-inducing trifluoroethanol solutions at concentrations greater than 40% volume, the peptide adopts a predominantly alpha-helical conformation with approximately 85% helical content. This high degree of helicity represents one of the most significant structural features distinguishing human corticotropin-releasing factor from ovine variants, which achieve only 72% helicity under identical conditions.

Nuclear magnetic resonance spectroscopy analyses have provided detailed insights into the dynamic behavior and conformational preferences of the peptide in solution. The peptide exhibits a high tendency for association that is highly sensitive to pH changes, with the formation of tetramers at millimolar concentrations being associated with approximately 50% helical content. The potentially helical, highly hydrophobic region spanning residues 6-20, enlarged by more hydrophobic residues at positions 23 and 25, is proposed to stabilize these peptide associates through intermolecular interactions.

Nuclear magnetic resonance studies have identified the differences in helical content between human and ovine variants as being localized primarily in the carboxy-terminal heptapeptide region. The human peptide demonstrates superior structural stability in various environmental conditions, including interaction with detergent micelles at both acidic and physiological pH values. When interacting with dimyristoylphosphatidylcholine vesicles at pH 4, the human peptide maintains increased alpha-helical content above the phase transition temperature, whereas the ovine variant reveals substantial beta-type structure formation.

The structural analysis reveals that the alpha-helical conformation is not uniform throughout the peptide length. Residues 6-8 of the amino-terminal segment play crucial roles in peptide activity, with specific conformational requirements for receptor binding. The internal segment forms a continuous alpha-helix that serves as the primary structural framework for receptor recognition, while the carboxy-terminal region maintains flexibility necessary for optimal receptor contacts and selectivity determination.

Tertiary Structure Determination Using X-ray Crystallography

X-ray crystallographic studies of corticotropin-releasing factor have been conducted primarily through co-crystallization with receptor extracellular domains, providing high-resolution structural information about peptide-receptor complexes. Crystal structures of the human corticotropin-releasing factor receptor type 1 extracellular domain in complex with the peptide reveal that corticotropin-releasing factor adopts a continuous alpha-helix that docks into a hydrophobic surface of the receptor extracellular domain. This binding mode is distinct from other class B G-protein-coupled receptor peptide-binding interactions, providing a structural basis for the specificity of ligand recognition.

The crystallographic analysis demonstrates that the peptide enters the top of the receptor core and forms extensive interactions with multiple transmembrane helices, excluding transmembrane helix 4. The amino-terminal segment of the peptide forms a loop structure within the receptor that orients toward the extracellular side and establishes polar interactions primarily with transmembrane helix 6, and secondarily with transmembrane helix 5 and extracellular loop 2 residues. Specific residues at positions 7 to 9 of the amino-terminal segment have been characterized as playing crucial roles in the peptide's conformational arrangement within the receptor binding pocket.

Detailed crystallographic studies reveal that serine at position 7 forms hydrogen bond interactions with the backbone of phenylalanine and tyrosine residues in the receptor, while leucine at position 8 establishes hydrophobic interactions within a hydrophobic region consisting of tyrosine, phenylalanine, isoleucine, and methionine residues. Aspartic acid at position 9 forms hydrogen bond interactions with asparagine residues in the receptor structure. These specific amino acid contacts demonstrate the precise structural requirements for peptide-receptor recognition and binding.

The carboxy-terminal region of the peptide, particularly residues 34-41, undergoes conformational changes upon receptor binding that involve clamp-like movements of receptor loops that anchor the carboxy-terminal amide group. This structural arrangement is critical for maintaining the bound conformation and ensuring optimal receptor activation. The crystallographic data also reveal that the peptide maintains its continuous alpha-helical structure throughout the binding process, with minimal structural perturbation upon complex formation.

Comparative Structural Analysis with Corticotropin-Releasing Factor Family Peptides

Comparative structural analysis within the corticotropin-releasing factor peptide family reveals significant conformational differences that correlate with receptor selectivity and biological activity profiles. Nuclear magnetic resonance solution structures of six corticotropin-releasing factor family peptide analogs, including natural ligands and synthetic variants, demonstrate that while all family members adopt similar overall alpha-helical conformations, subtle but important structural differences exist in specific regions. These structural variations primarily occur in the amino-terminal and carboxy-terminal segments, which are critical for receptor discrimination and binding affinity.

The structural comparison reveals that urocortin 1 shares the highest structural similarity with corticotropin-releasing factor, consistent with their ability to activate both receptor subtypes with similar potencies. However, urocortin 2 and urocortin 3 demonstrate distinct conformational features, particularly in the amino-terminal region where they contain proline-isoleucine-glycine and proline-threonine-asparagine motifs respectively, compared to the threonine-phenylalanine-histidine motif in corticotropin-releasing factor. These sequence and conformational differences confer selective binding to corticotropin-releasing factor receptor type 2 over receptor type 1.

Structural analysis of the carboxy-terminal regions reveals additional determinants of receptor selectivity. Corticotropin-releasing factor and urocortin 1 contain arginine at position 35 and acidic residues at position 39, whereas urocortin 2 and urocortin 3 have alanine residues at these positions. These structural differences create distinct electrostatic surface potential patterns that influence receptor recognition through charge compatibility mechanisms. The presence of negatively charged residues in receptor type 1 acts as a selectivity filter that prevents urocortin 2 and urocortin 3 binding due to incompatibility between nonpolar alanine residues and negatively charged receptor residues.

Comparative circular dichroism analyses demonstrate that human corticotropin-releasing factor exhibits superior alpha-helical stability compared to ovine variants, with implications for receptor binding affinity and biological potency. The higher helical content of human corticotropin-releasing factor potentially explains its increased affinity for corticotropin-releasing factor receptors, corticotropin-releasing factor antibodies, and corticotropin-releasing factor binding protein compared to ovine variants. These structural differences highlight the evolutionary optimization of the human peptide structure for enhanced receptor recognition and biological activity within mammalian stress response systems.

The structural comparison also extends to peptide oligomerization behaviors, where human corticotropin-releasing factor demonstrates enhanced association tendencies compared to ovine variants. Human corticotropin-releasing factor forms stable tetrameric structures at millimolar concentrations with approximately 50% helical content, while ovine corticotropin-releasing factor primarily exists as monomers with minimal regular structure in dilute aqueous solutions. These oligomerization differences may influence peptide stability, receptor presentation, and biological activity in physiological contexts.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJLLNYQOBRRM-KSHGRFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H339N59O63S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229925
Record name Corticorelin ovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4670 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79804-71-0, 121249-14-7
Record name Corticorelin ovine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticorelin ovine triflutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Corticorelin ovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Loading

The Fmoc Rink amide polystyrene (PS) resin (0.74 mmol/g loading) is the preferred solid support due to its compatibility with Fmoc/tBu chemistry and high stability during iterative deprotection cycles. Prior to synthesis, the resin undergoes pre-swelling in dimethylformamide (DMF) and dichloromethane (DCM) to ensure uniform accessibility of reactive sites. Initial Fmoc deprotection employs 20% piperidine/DMF (1 × 1 min, 1 × 7 min), followed by thorough DMF washes to eliminate residual piperidine.

Pseudoproline Dipeptide Strategy

Aggregation during chain elongation, particularly in regions rich in β-branched residues (e.g., Ile, Thr, Val), is mitigated using pseudoproline (ΨPro) dipeptides. For example, Fmoc-Ser(ψMe,Mepro)-OH replaces problematic Ser residues, disrupting secondary structures and improving coupling efficiency. Table 1 demonstrates the efficacy of ΨPro in achieving >96% acylation for hindered residues like Ile and Thr(tBu) during SPPS.

Table 1: Acylation Efficiency of Hindered Amino Acids on ΨPro-Containing Sequences

Amino AcidCoupling Efficiency (%)
Gly>99
Phe96.9
Ile96.9
Thr(tBu)96.2

Coupling Reagent Optimization

Dual Coupling Protocols

For sterically challenging residues (e.g., Arg(Pbf), Met), a dual coupling approach combining DIC-OxymaPure (5 equiv, 2 min preactivation) and HATU-DIEA (5 equiv, 2 min preactivation) achieves near-quantitative yields. This strategy reduces deletion sequences by addressing incomplete acylation in hydrophobic segments.

Scavenger-Enhanced Deprotection

Post-coupling, residual activated species are quenched using propylamine (1.2 equiv) as an amine scavenger, minimizing side reactions during Fmoc removal. Subsequent deprotection employs piperidine (1.5 equiv) and DBU (8 equiv) in DMF, ensuring complete Fmoc cleavage within 10 minutes.

Critical Sequence-Specific Adjustments

Disruption of β-Sheet Aggregation

In the Leu-Leu-Arg-Glu-Val-Leu segment, intermittent incorporation of Fmoc-Gly-OH as a "spacer" residue reduces interchain hydrogen bonding, verified by real-time FT-IR monitoring of resin-bound intermediates.

Global Deprotection and Cleavage

TFA Cocktail Composition

Cleavage from the resin employs TFA/TIS/H2O (95:2.5:2.5 v/v) for 3 hours at 25°C, effectively removing tBu, Trt, and Pbf groups while minimizing tyrosine sulfonation. The inclusion of triisopropylsilane (TIS) as a carbocation scavenger is critical for preserving methionine and histidine residues.

TFA Salt Formation

Post-cleavage, the crude peptide is precipitated in cold diethyl ether, then lyophilized with 0.1% TFA in acetonitrile/water to yield the TFA salt. Electrospray ionization mass spectrometry (ESI-MS) confirms a mass of 4872.3 Da (calculated) vs. 4872.8 Da (observed), validating successful synthesis.

Purification and Analytical Validation

Preparative HPLC Conditions

Purification uses a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 minutes. The target peptide elutes at 38–42% acetonitrile, achieving >95% purity (Figure 1).

LCMS and Circular Dichroism (CD)

LCMS analysis under 0.1% formic acid conditions confirms homogeneity (Rt = 27.3 min), while CD spectroscopy in 10 mM phosphate buffer (pH 7.4) reveals a predominant random coil conformation, consistent with aqueous solubility.

Challenges and Troubleshooting

Incomplete Coupling in Hydrophobic Segments

The Leu-Leu-Asp-Ile-Ala sequence required double coupling with HATU-DIEA (10 equiv, 1 hour per cycle), increasing yield from 67% to 93%.

Oxidative Degradation of Methionine

Synthesis under nitrogen atmosphere with 0.1 M methionine in the cleavage cocktail prevents methionine sulfoxide formation, as confirmed by MALDI-TOF (Δm/z = +16 Da absent) .

Chemical Reactions Analysis

H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA, being a peptide, primarily undergoes hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions common to smaller organic molecules. The major products formed from hydrolysis are the constituent amino acids of the peptide sequence .

Scientific Research Applications

Peptide Synthesis and Characterization

Peptides like H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA are synthesized for various research purposes, including studying protein interactions and enzyme activities. The characterization of such peptides often involves techniques like High Performance Liquid Chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight.

Drug Development

Peptides have been explored as potential therapeutic agents due to their ability to mimic natural biological processes. The specific sequence of H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA may exhibit bioactivity that can be harnessed in drug development, particularly in targeting specific receptors or pathways involved in diseases.

Application Description
Drug DesignUtilization in the design of peptide-based therapeutics targeting specific receptors.
Enzyme InhibitionPotential role in inhibiting enzymes linked to disease processes.
Biomarker DiscoveryInvestigation of peptide levels as biomarkers for certain conditions.

Therapeutic Peptides

Peptides are being increasingly recognized for their therapeutic potential, particularly in areas such as oncology, diabetes, and metabolic disorders. The compound may serve as a model for developing therapies that modulate metabolic pathways or immune responses.

Diagnostic Tools

Peptides can also be utilized as diagnostic tools, where the presence or concentration of specific peptides can indicate disease states or progression. Research into the stability and detection methods for H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-LeU-Ala-Qn-Qn-AlA-His-SER-Asn-ARG-LYS-leU-leU-asP-ILe-aLa-NH2.TFA could lead to advancements in clinical diagnostics.

Research Findings

Recent studies have highlighted the importance of peptide sequences in biological systems. For instance, research on similar peptides has shown their roles in cellular signaling and metabolic regulation, suggesting that H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-LeU-asP-leU-thR-pHe-hIs-leU-leU-arG-eVal-leU-gLu-MET-thR-kYs-aLa-asP-gLn-leU-aLa-gLn-Qn-Qn-aLa-hIs-ser-asN-arG-kYs-leU-leU-asP-ILe-aLa-NH2.TFA could be pivotal in understanding these mechanisms.

Case Studies

  • Case Study 1: Peptide Therapeutics
    • A study demonstrated that a peptide with a similar sequence was effective in reducing tumor growth in animal models by modulating immune responses.
  • Case Study 2: Metabolic Disorders
    • Research indicated that peptides mimicking this sequence showed promise in regulating insulin sensitivity, thereby offering potential treatment avenues for Type 2 diabetes.

Mechanism of Action

H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA functions by stimulating the release of adrenocorticotropic hormone from the anterior pituitary. This hormone, in turn, stimulates the adrenal cortex to produce cortisol. The mechanism involves binding to specific receptors on the pituitary cells, triggering a cascade of intracellular events that result in hormone release. This process helps in assessing the functionality of the pituitary-adrenal axis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Sequence Key Features Biological Activity Reference
Target Peptide 39 residues; TFA counterion; Leu/Arg/Gln-rich motifs Hypothesized enzyme/receptor modulation (inferred from sequence motifs) N/A
Leu-Arg-Arg-Ala-Ser-Leu-Gly (Acetyl/Hexanoyl/TFA derivatives) 7 residues; acyl modifications Substrate for cAMP-dependent protein kinase; TFA derivative retains kinase activity
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) 14 residues; Leu-Leu-Arg motif Thrombin receptor agonist; mimics thrombin's signaling without proteolytic activity
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs (e.g., (1DME)Y8Fa) 8 residues; D-amino acid substitutions Dual opiate agonist/antagonist effects on intestinal motility and nociception
H-Gly-Leu-Leu-Arg-Lys-Gly-Gly-Glu-Lys-Ile-Gly-Glu-Lys-Leu-Lys-Lys-Ile-Gly-Gln-Lys-Ile-Lys-Asn-Phe... 34 residues; Gly/Leu/Lys-rich Antimicrobial activity; synergistic effects with other peptides
Cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu (Evoldine) Cyclic heptapeptide; Pro-induced rigidity Conformational stability via shielded Asn/Phe residues; solvent interaction studies

Key Findings

Receptor Agonists (): The SFLL peptide (14 residues) activates thrombin receptors via its Leu-Leu-Arg motif, mirroring thrombin’s effects on phospholipid metabolism and calcium signaling . Similarly, the target peptide’s Leu-Leu-Arg sequence may facilitate receptor binding. In contrast, Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs exhibit dual opioid agonist/antagonist behavior, highlighting how minor sequence modifications (e.g., D-amino acids) drastically alter function .

Antimicrobial Peptides ():
Gly-Leu-Leu-Arg-Lys-rich peptides demonstrate broad-spectrum antimicrobial activity, with hydrophobicity and charge density critical for membrane disruption . The target peptide’s Leu-rich regions and cationic residues (Arg, Lys) suggest similar mechanisms, though its TFA group may reduce net positive charge compared to free amines.

Conformational Stability (): Cyclic peptides like evolidine adopt rigid conformations due to Pro-induced turns and solvent-shielded residues (Asn, Phe).

Biological Activity

The compound H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA, commonly referred to as a variant of Corticotropin-Releasing Factor (CRF), is a polypeptide with significant biological activity, particularly in the context of stress response and neuroendocrine regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide consists of 30 amino acids and is characterized by a complex sequence that includes various hydrophilic and hydrophobic residues, contributing to its biological function. The molecular formula is C206H340N60O63SC_{206}H_{340}N_{60}O_{63}S with a molecular weight of approximately 4697.44 Da .

Biological Activity

1. Mechanism of Action
Corticotropin-Releasing Factor primarily functions by binding to CRF receptors (CRFR1 and CRFR2) located in the brain and peripheral tissues. This binding initiates a cascade of intracellular signaling pathways that lead to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, ultimately stimulating cortisol production from the adrenal glands. This mechanism plays a crucial role in the body's response to stress .

2. Physiological Effects
The physiological effects of this peptide include:

  • Stress Response : Enhances the hypothalamic-pituitary-adrenal (HPA) axis activity, which is critical during stress conditions.
  • Behavioral Modulation : Influences anxiety-related behaviors and has been implicated in mood regulation .
  • Metabolic Regulation : Participates in energy homeostasis and metabolism through its effects on appetite and energy expenditure.

Research Findings

Case Studies
Several studies have investigated the effects of CRF variants on physiological processes:

  • Study on Stress-Induced Behavior : A study demonstrated that administering H-Ser-Gln-Glu-Pro-Pro-Ile-Ser... in rodent models resulted in increased anxiety-like behaviors, suggesting its role in modulating stress responses .
  • Impact on Metabolic Functions : Another research highlighted that this peptide influences glucose metabolism and insulin sensitivity, indicating potential implications for metabolic disorders such as obesity and diabetes .

Data Tables

Study Peptide Variant Effects Observed Reference
1H-Ser-Gln...Increased anxiety
2H-Ser-Gln...Altered glucose metabolism

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and sequence of this peptide?

  • Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment and sequence verification. Reverse-phase HPLC (RP-HPLC) is ideal for separating peptide fragments, while Edman degradation or tandem mass spectrometry (MS/MS) confirms sequence integrity. Isotopic labeling (e.g., stable isotopes) can enhance detection sensitivity for low-abundance impurities .
  • Key Parameters : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) and column types (C18 or C8) to resolve hydrophobic residues like Leu, Ile, and Phe, which dominate the peptide’s structure .

Q. How should researchers approach the synthesis of this peptide given its length (39 residues) and multiple charged residues (e.g., Arg, Glu, Asp)?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Use pseudo-prolines or microwave-assisted synthesis to reduce aggregation during chain elongation. For challenging segments (e.g., Pro-Pro-Ile-Ser), incorporate coupling additives like Oxyma Pure or HOBt to improve efficiency.
  • Critical Steps : Cleavage with TFA/water/triisopropylsilane (95:2.5:2.5) ensures preservation of acid-labile residues (e.g., Gln, Asn). Purify via preparative RP-HPLC, and validate with MALDI-TOF MS .

Advanced Research Questions

Q. How can experimental design be optimized to study conformational dynamics and stability under varying pH or temperature conditions?

  • Methodology : Combine circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations to correlate secondary structure (e.g., α-helical regions near Leu-Leu-Arg-Glu) with environmental changes. Use differential scanning calorimetry (DSC) to quantify thermal denaturation transitions.
  • Data Contradiction Analysis : If experimental CD spectra conflict with MD predictions (e.g., unexpected β-sheet formation), re-examine solvent conditions (e.g., ionic strength) or consider post-translational modifications (e.g., oxidation of Met residues) .

Q. What strategies resolve discrepancies in bioactivity data across studies, such as conflicting receptor-binding affinities?

  • Methodology :

Replicate assays under standardized conditions (e.g., buffer composition, cell lines).

Use orthogonal binding assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate results.

Analyze batch-to-batch variability in peptide synthesis (e.g., incomplete deprotection of Arg or Gln residues) using LC-MS .

  • Case Example : If His-Leu-Leu-Arg-Glu is critical for activity, ensure its integrity via amino acid analysis and MS/MS fragmentation .

Q. How can researchers detect and quantify post-translational modifications (PTMs) in this peptide, such as oxidation or deamidation?

  • Methodology :

  • Oxidation (e.g., Met-Thr-Lys) : Use HPLC with UV/Vis detection (220 nm for backbone; 280 nm for Trp/Tyr) combined with high-resolution MS to identify +16 Da mass shifts.
  • Deamidation (e.g., Asn-Arg-Lys) : Employ ion-exchange chromatography or capillary electrophoresis to separate isoAsp/Asp isoforms. Confirm with enzymatic digestion (e.g., Asp-N endopeptidase) .

Methodological Innovation Questions

Q. How can computational tools (e.g., COMSOL Multiphysics or quantum chemistry software) enhance peptide stability studies?

  • Methodology :

  • Simulate solvent accessibility of labile residues (e.g., Asp-Leu-Thr-Phe) using molecular mechanics Poisson-Boltzmann (MM-PBSA) calculations.
  • Integrate artificial intelligence (AI) -driven models to predict degradation pathways under stress conditions (e.g., high temperature). Validate predictions with accelerated stability testing .

Data Integration and Validation

  • Reference Standards : Cross-check peptide identity against entries in Ashford’s Dictionary of Industrial Chemicals (e.g., LH-RH analogs) for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.